3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide is a complex organic compound that features a triazine ring, an azetidine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the azetidine moiety, which can be synthesized through the hydrogenation of 1-benzhydryl-3-methoxyazetidine using palladium hydroxide as a catalyst in methanol . The triazine ring can be introduced through a nucleophilic substitution reaction involving cyanuric chloride and an appropriate amine . Finally, the benzamide group is attached via an amide coupling reaction using N-methylbenzamide and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The azetidine moiety can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine in an appropriate solvent like acetonitrile.
Major Products
Oxidation: 3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine moiety may enhance the compound’s binding affinity and specificity. The overall effect is a modulation of biochemical pathways, which can lead to therapeutic outcomes such as inhibition of cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyazetidine hydrochloride: Shares the azetidine moiety but lacks the triazine and benzamide groups.
3-(3-Methoxyazetidin-1-yl)pyrrolidine dihydrochloride: Contains a similar azetidine structure but with a pyrrolidine ring instead of the triazine and benzamide groups.
Uniqueness
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide is unique due to its combination of the triazine ring, azetidine moiety, and benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18N6O2 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C15H18N6O2/c1-16-13(22)10-4-3-5-11(6-10)19-14-17-9-18-15(20-14)21-7-12(8-21)23-2/h3-6,9,12H,7-8H2,1-2H3,(H,16,22)(H,17,18,19,20) |
InChI Key |
GIKBLRNGBJQSOS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N3CC(C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.